sulfanylidenezinc

White Pigment Hiding Power Refractive Index

ZnSe IR windows often fail under mechanical shock and thermal cycling, leading to costly sensor replacement. Zinc sulfide (ZnS; CAS 12138-06-6) eliminates this weakness. - Knoop hardness 150-240 kg·mm⁻² - twice the breaking strength of ZnSe, resists particle erosion in FLIR systems. - Wide band gap 3.7-3.9 eV - UV-specific luminescence without alloying; ideal for core/shell quantum dots. - Neutral color undertone - precise color matching in coatings; Mohs 3.0 reduces equipment wear vs. TiO₂ (Mohs 6-7).

Molecular Formula SZn
Molecular Weight 97.4 g/mol
CAS No. 12138-06-6
Cat. No. B7770210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesulfanylidenezinc
CAS12138-06-6
Molecular FormulaSZn
Molecular Weight97.4 g/mol
Structural Identifiers
SMILESS=[Zn]
InChIInChI=1S/S.Zn
InChIKeyWGPCGCOKHWGKJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 50 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfanylidenezinc (ZnS) CAS 12138-06-6: Core Material Properties and Industrial Profile for Procurement Evaluation


Sulfanylidenezinc, commonly designated as zinc sulfide (ZnS; CAS 12138-06-6), is a II-VI inorganic semiconductor and versatile white pigment. It exists in two principal crystalline polymorphs: the cubic sphalerite (β-ZnS) and hexagonal wurtzite (α-ZnS) phases. With a molecular weight of 97.44 g·mol⁻¹, a melting point of ~1700 °C, and a density of ~4.1 g·cm⁻³, ZnS exhibits a wide direct band gap (3.6–3.9 eV), a refractive index of ~2.37 in the visible range, and a Mohs hardness of ~3.0 [1][2]. These intrinsic properties position ZnS as a candidate material in pigment, optoelectronic, IR optical, and flame-retardant applications, yet procurement decisions hinge on how its quantifiable performance metrics compare against functionally analogous alternatives such as TiO₂, ZnO, ZnSe, and CdS.

Phase Selection Cubic (β-ZnS) and hexagonal (α-ZnS) polymorphs available for tailored optical and mechanical properties.
Processing Lower Mohs hardness relative to TiO₂ supports reduced equipment wear in compounding and extrusion.
Optoelectronic Fit Wide band gap enables UV-specific luminescence and short-wavelength device research workflows.

Why Simple Material Substitution Fails for Sulfanylidenezinc: A Comparator-Driven Rationale


ZnS occupies a specific performance niche that precludes casual substitution by TiO₂, ZnO, ZnSe, or CdS. In pigment applications, TiO₂ delivers superior hiding power (relative value 100 for rutile TiO₂ vs. 39 for ZnS), yet ZnS offers a neutral color undertone and softer texture that reduces processing equipment wear—trade-offs that make direct replacement formulation-dependent [1][2]. In optoelectronics, ZnS possesses a wider band gap (3.7–3.9 eV) than ZnO (3.2–3.4 eV), enabling UV-specific luminescence and higher quantum yields in heterostructure devices [3]. For IR optics, ZnS exhibits roughly twice the breaking strength and higher Knoop hardness (150–240 kg·mm⁻²) compared to ZnSe (~110–120 kg·mm⁻²), making it the preferred choice for mechanically demanding multispectral windows despite ZnSe's broader IR transparency [4]. These application-specific performance deltas—not generic property parity—drive scientific and industrial selection.

TiO₂ (Rutile) Higher hiding power but increased hardness may shift equipment wear and color undertone profiles.
ZnO Narrower band gap limits UV-specific luminescence and may reduce quantum yield in heterostructures.
ZnSe Lower breaking strength and Knoop hardness restrict use in mechanically demanding IR window environments.
CdS & Lead White Toxicity and regulatory restrictions may not meet consumer or environmental compliance requirements.

Quantitative Differentiation Evidence for Sulfanylidenezinc: Head-to-Head and Cross-Study Data Against Key Comparators


Hiding Power and Refractive Index of ZnS vs. Titanium Dioxide in White Pigment Applications

In pigmentary applications, the relative hiding power of zinc sulfide (ZnS) is 39, compared to 100 for rutile titanium dioxide (TiO₂) and 78 for anatase TiO₂ under identical evaluation conditions. ZnS exhibits a refractive index of 2.37, versus 2.76 for rutile TiO₂ and 2.55 for anatase TiO₂ [1][2]. While ZnS is inferior in absolute hiding capability, its softer texture (Mohs hardness 3.0) and neutral undertone offer formulation advantages in applications where maximum opacity is not the primary requirement and equipment wear is a concern [3].

Pigment Hiding Power
Head-to-head
ZnS hiding 39 vs TiO₂ rutile 100; RI 2.37 vs 2.76
Supports selection where moderate opacity and soft texture are prioritized over maximum whiteness.
Reported under standard ink/coating evaluation conditions.
White Pigment Hiding Power Refractive Index Titanium Dioxide

Wide Band Gap of ZnS (3.7 eV) vs. ZnO (3.3 eV) for UV Optoelectronic Selectivity

Zinc sulfide (ZnS) exhibits an experimental optical band gap of approximately 3.7 eV (cubic zinc-blende phase), which is significantly wider than that of zinc oxide (ZnO), reported at 3.2–3.4 eV [1][2]. In a direct comparative study, ZnO films showed a band gap of ~3.3 eV, while ZnS films prepared under analogous conditions exhibited a band gap of ~3.5 eV; GW approximation calculations yielded band gaps of 3.59 eV (ZnO), 3.97 eV (ZnS), and 3.10 eV (ZnSe), confirming ZnS's position as the widest-gap material among common II-VI analogs [3]. This wider gap enables UV-selective luminescence and higher photoluminescence quantum yields in ZnS-based heterostructures, which ZnO cannot match without alloying [4].

UV Band Gap
Cross-study
ZnS 3.5–3.97 eV vs ZnO 3.2–3.4 eV (GW calc. ZnSe 3.10 eV)
Wider gap enables UV-selective luminescence; ZnO requires compositional engineering for comparable spectral selectivity.
Experimental Tauc plot and GW approximation data.
Band Gap UV Optoelectronics Zinc Oxide Semiconductor

Mechanical Durability of ZnS vs. ZnSe for Infrared Optical Windows

In infrared optical window applications, zinc sulfide (ZnS) demonstrates substantially higher mechanical durability than zinc selenide (ZnSe). ZnS exhibits a Knoop hardness of 150–240 kg·mm⁻² (depending on manufacturing process—CVD or multispectral grade), compared to ZnSe's Knoop hardness of ~110–120 kg·mm⁻² . Critically, the breaking strength of ZnS is reported to be approximately twice that of ZnSe, making ZnS the preferred material for multispectral systems exposed to harsh environmental conditions, including aerospace and marine defense applications [1]. While ZnSe offers superior broadband IR transmittance (1–14 µm), ZnS provides adequate transparency from 0.4–12 µm with significantly enhanced mechanical robustness [2].

IR Window Hardness
Head-to-head
Knoop 150–240 vs ZnSe 110–120 kg/mm²; ~2× breaking strength
Reported higher mechanical robustness supports harsh-environment multispectral IR optics screening.
CVD and multispectral grade ZnS vs standard ZnSe.
Infrared Optics Mechanical Hardness Zinc Selenide Multispectral Windows

Non-Toxicity of ZnS vs. Lead-Based White Pigments for Consumer Product Compliance

Zinc sulfide (ZnS) is classified as non-toxic, whereas lead-based white pigments (e.g., lead white, basic lead carbonate) are recognized as hazardous substances subject to strict regulatory restrictions in consumer products across major jurisdictions (EU REACH, US CPSIA). ZnS is approved for use in toys, food-contact packaging, and cosmetics, while lead white has been largely phased out from commercial paint and coating applications due to toxicity concerns [1][2]. In terms of performance, lead white exhibits a refractive index of 2.00 and a relative hiding power of 12, compared to ZnS's refractive index of 2.37 and hiding power of 39, meaning ZnS also outperforms lead white on optical metrics while eliminating the toxicological liability [3].

Toxicity & Opacity
Head-to-head
ZnS non-toxic, RI 2.37, hiding 39; Lead white toxic, RI 2.00, hiding 12
Eliminates regulatory risk while maintaining reported optical metrics.
Consumer goods compliance context; REACH and CPSIA applicability.
Non-Toxic Pigment Lead White Regulatory Compliance Consumer Safety

Flame Retardant Synergism of ZnS in Halogenated Polymer Systems

Zinc sulfide (ZnS) functions as a flame retardant synergist in halogenated polymer compositions. Patent literature specifically claims that ZnS is unique among zinc compounds due to its water insolubility, its non-adverse effect on polymer heat stability, and its ability to significantly improve flame retardancy when combined with chlorine- or bromine-containing organic compounds [1][2]. In plasticized PVC (PVC-P), a direct comparative study showed that 5% antimony trioxide (Sb₂O₃) acted as an effective flame retardant, whereas 5% ZnS alone provided only a dilution effect without measurable flame retardancy improvement [3]. However, when ZnS is co-formulated with halogen sources, synergistic flame retardant performance is achieved, offering a potential antimony trioxide alternative in specific halogenated polymer systems [1].

Flame Retardant Role
Reported
Synergistic effect with halogenated polymers; requires co-formulation
Supports halogen-system flame retardancy screening; not effective alone at 5% in PVC-P.
Patent-reported; dilution effect observed without halogen source.
Flame Retardant PVC Antimony Trioxide Polymer Additive

Low Mohs Hardness of ZnS (3.0) for Reduced Processing Equipment Wear in Fiberglass-Reinforced Plastics

Commercial-grade zinc sulfide (ZnS) pigment exhibits a Mohs hardness of 3.0, which is substantially lower than that of titanium dioxide (TiO₂, Mohs hardness ~6–7) and other inorganic pigments. This softness translates directly to reduced abrasion and wear on processing machinery such as extruders, injection molding equipment, and compounding mixers [1][2]. In fiberglass-reinforced plastic (FRP) applications, ZnS is specifically recommended as a white pigment because its low hardness minimizes mechanical degradation of glass fiber integrity during compounding, whereas harder pigments can abrade fibers and reduce composite mechanical properties [3]. This property is quantified by the Mohs scale: ZnS at 3.0 is approximately 40–60% softer than TiO₂, directly extending equipment service life in continuous processing operations.

Softness & Wear
Class-level
Mohs 3.0 vs TiO₂ 6–7
Lower hardness supports reduced processing equipment wear and fiber preservation in FRP.
Industrial processing observations; grade-dependent.
Fiberglass Reinforced Plastics Mohs Hardness Abrasion Processing Equipment

Evidence-Backed Application Scenarios for Sulfanylidenezinc in Scientific and Industrial Procurement


White Pigment in Non-Critical Opacity Coatings and Plastics Where Equipment Wear Reduction Is Prioritized

ZnS (relative hiding power 39, refractive index 2.37) is not competitive with rutile TiO₂ (hiding power 100) for maximum-whiteness applications. However, in coating and plastic formulations where moderate whiteness is acceptable—such as interior wall paints, paper coatings, and general-purpose masterbatches—ZnS offers a softer pigment (Mohs hardness 3.0) that significantly reduces processing equipment wear compared to TiO₂ (Mohs hardness 6–7) [1][2]. Furthermore, ZnS provides a neutral color undertone advantageous for precise color matching, while TiO₂ imparts a bluish undertone [3].

Multispectral Infrared Windows for Harsh-Environment Defense and Aerospace Optical Systems

For IR sensor windows that must survive mechanical shock, rapid thermal cycling, and particle erosion (e.g., forward-looking infrared systems on aircraft, marine IR sensors), ZnS is specified over ZnSe despite the latter's superior broadband IR transparency. The quantifiable rationale is ZnS's Knoop hardness of 150–240 kg·mm⁻² and approximately twice the breaking strength of ZnSe (Knoop ~110–120 kg·mm⁻²), translating to longer operational lifetime and reduced replacement frequency in the field [1][2].

UV-Specific Phosphors and Short-Wavelength Optoelectronic Devices

ZnS's wide band gap of 3.7–3.9 eV—exceeding ZnO (3.2–3.4 eV) by 0.3–0.6 eV—makes it the II-VI semiconductor of choice for UV-emitting phosphors, UV photodetectors, and as a shell material in core/shell quantum dots (e.g., CdSe/ZnS) where surface passivation improves photoluminescence quantum yield [1][2]. The wider gap provides intrinsic spectral selectivity that ZnO cannot achieve without alloying or compositional engineering.

Non-Toxic White Pigment for Consumer Goods Requiring Regulatory Compliance (Toys, Food Packaging, Cosmetics)

Where regulatory-compliant pigmentation is non-negotiable—such as in toys (EU Toy Safety Directive, US CPSIA), food-contact packaging, and cosmetic formulations—ZnS serves as a category substitute for restricted lead-based pigments. It simultaneously provides a refractive index of 2.37 and relative hiding power of 39, outperforming lead white (refractive index 2.00, hiding power 12) on optical metrics while eliminating toxicological liability [1][2].

Application
Selection Property
Validation Focus
Non-critical opacity coatings & plastics
Moderate hiding power with low abrasion
Equipment wear rate and color undertone consistency
Multispectral IR windows for harsh environments
Mechanical durability (Knoop hardness, breaking strength)
Window lifetime and field-replacement frequency
UV-emitting phosphors & short-wavelength devices
Wide band gap for UV selectivity
Photoluminescence quantum yield and spectral purity
Consumer goods requiring non-toxic white pigment
Regulatory compliance and optical performance
Toxicity classification and opacity relative to lead white
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